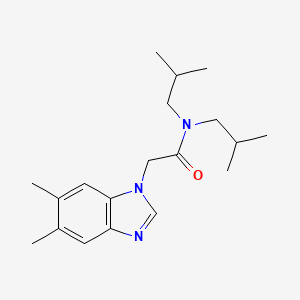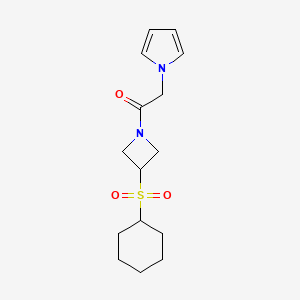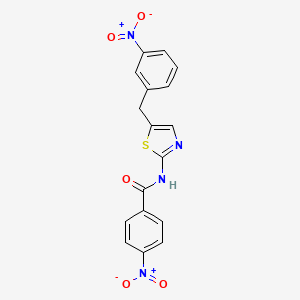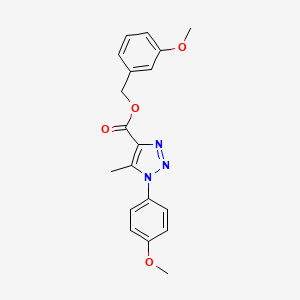![molecular formula C20H16ClN3 B2934264 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine CAS No. 58589-64-3](/img/structure/B2934264.png)
5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with chlorine, methyl, and phenyl substituents
Mécanisme D'action
Target of Action
Similar compounds in the pyrazoline and pyrazolo[3,4-b]pyridine families have been reported to interact with various biological targets . For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to inhibit ache activity, affecting normal nerve pulse transmission and leading to behavioral changes and movement impairment .
Biochemical Pathways
It’s known that inhibition of ache can disrupt cholinergic neurotransmission, which is crucial for memory, learning, and muscle contraction .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and chloroacetyl chloride, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyrazolo[3,4-b]pyridines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks.
Biology: Biologically, 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound can be utilized in the production of advanced materials, such as organic semiconductors or pharmaceuticals.
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyrazole
1,3-Diphenylpyrazolo[3,4-b]pyridine
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness: 5-Chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties compared to its analogs. Its structural complexity allows for a wide range of applications and modifications.
Propriétés
IUPAC Name |
5-chloro-4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-13-17-19(15-9-5-3-6-10-15)23-24(16-11-7-4-8-12-16)20(17)22-14(2)18(13)21/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXGIPZZTZQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid](/img/structure/B2934182.png)
![2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol](/img/structure/B2934183.png)
![2-methyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B2934184.png)



![Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate](/img/structure/B2934188.png)
![N-[(3,5-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2934190.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)
![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)

